N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a synthetic organic compound that features a tetrazole ring, a chlorophenyl group, and a butanamide moiety
Mechanism of Action
Target of Action
The primary target of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is the mitochondrial respiration of fungi . This compound acts as a fungicide and is used against a wide range of plant pathogens .
Mode of Action
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide inhibits the mitochondrial respiration of fungi . It blocks the transfer of electrons within the respiratory chain, disrupting important cellular biochemical processes and resulting in the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain. By inhibiting this pathway, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide disrupts the production of energy-rich ATP, which is essential for various cellular processes .
Result of Action
The result of the action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is the inhibition of fungal growth. By disrupting mitochondrial respiration, it prevents fungi from carrying out essential cellular processes, effectively stopping their growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst under reflux conditions.
Attachment of the Tetrazole Ring to the Butanamide Moiety: The tetrazole derivative is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of various industrial chemicals and polymers.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide: shares structural similarities with other tetrazole-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the 3,3-dimethylbutanamide moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the 4-chlorophenyl group and the 3,3-dimethylbutanamide moiety contributes to its lipophilicity and overall stability. The molecular formula is C14H18ClN5, with a molecular weight of 303.78 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈ClN₅ |
Molecular Weight | 303.78 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
CAS Number | 920467-52-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, allowing binding to enzyme active sites and potentially inhibiting their activity.
- Chlorophenyl Group : Enhances lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.
- Butanamide Moiety : Contributes to the compound's stability and bioavailability.
Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that modifications in the tetrazole structure significantly influenced cytotoxicity against cancer cells, suggesting that this compound could be further explored as an anticancer agent .
Neuroprotective Effects
The compound's potential neuroprotective effects are linked to its ability to modulate neurotransmitter systems. Similar tetrazole derivatives have been studied for their effects on neurodegenerative diseases, showing promise in reducing neuronal apoptosis and enhancing cognitive function in animal models .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
-
Cytotoxicity Studies : A recent study assessed the cytotoxic effects of various tetrazole derivatives on MDCK cells, revealing that structural modifications significantly impacted their efficacy .
Compound IC50 (µM) Selectivity Index Compound A 18.4 >38 Compound B 46 >16 - Neuroprotective Studies : In another case study focusing on neuroprotection, derivatives similar to the target compound were shown to reduce oxidative stress markers in neuronal cultures .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O/c1-14(2,3)8-13(21)16-9-12-17-18-19-20(12)11-6-4-10(15)5-7-11/h4-7H,8-9H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXYLASPOZYZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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